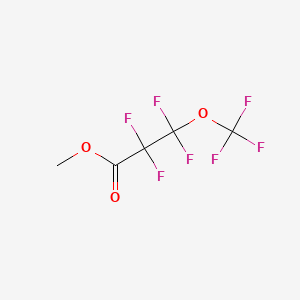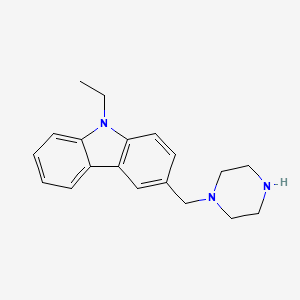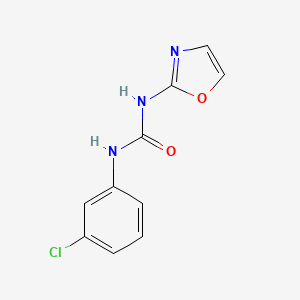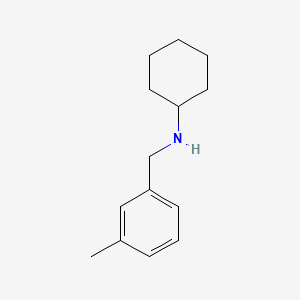![molecular formula C8H7N3O2 B3051794 7-甲基吡啶并[2,3-D]嘧啶-2,4-二醇 CAS No. 36075-35-1](/img/structure/B3051794.png)
7-甲基吡啶并[2,3-D]嘧啶-2,4-二醇
描述
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is a chemical compound with the CAS Number: 36075-35-1 . It has a molecular weight of 177.16 and its IUPAC name is 7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-4-2-3-5-6(9-4)10-8(13)11-7(5)12/h2-3H,1H3,(H2,9,10,11,12,13) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include condensation, cyclization, elimination, methylation, and further condensation .Physical And Chemical Properties Analysis
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is a solid at room temperature . It has a molecular weight of 177.16 . The compound is sealed in dry storage at room temperature .科学研究应用
抗肿瘤活性
7-甲基吡啶并[2,3-D]嘧啶-2,4-二醇衍生物已证明在抗肿瘤活性方面具有潜力。一项研究描述了合成一种化合物,即 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶,它对大鼠 Walker 256 肉瘤具有显着的活性。该化合物作为哺乳动物二氢叶酸还原酶的强效脂溶性抑制剂,二氢叶酸还原酶是癌症增殖中的关键酶 (Grivsky 等人,1980)。
缓蚀
对包括 7-甲氧基吡啶并[2,3-d]嘧啶-4-胺 (MPPA) 在内的新型嘧啶衍生物的研究表明,它们作为有机抑制剂对酸性环境中的低碳钢腐蚀具有效率。这些化合物作为混合型抑制剂并表现出良好的吸附特性,符合 Langmuir 吸附等温线 (Yadav 等人,2015)。
合成化学和分子结构
合成化学研究已导致 (羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的有效合成。利用密度泛函理论 (DFT) 和时变 (TD-DFT) 计算探索了这些化合物的电子结构,阐明了它们在各个领域的反应性和潜在应用 (Ashraf 等人,2019)。
HIV-1 非核苷逆转录酶抑制剂
对二芳基嘧啶 (DAPY) 的研究(一类与 7-甲基吡啶并[2,3-D]嘧啶-2,4-二醇相关的化合物)显示出在治疗 HIV-1 方面的前景。某些衍生物对野生型 HIV-1 和耐药菌株均表现出很强的活性,为 HIV 治疗提供了潜在的进步 (Yan 等人,2014)。
作用机制
Target of Action
The primary targets of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival.
Mode of Action
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This leads to a decrease in cell proliferation and growth, and an increase in cell death, particularly in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the activity of its targets, it disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It is known that the compound has high gi absorption . Its degree of lipophilicity allows it to diffuse easily into cells , suggesting good bioavailability.
Result of Action
The result of the action of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . This is due to the disruption of the signaling pathways involved in cell growth and survival.
Action Environment
The action of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature
安全和危害
未来方向
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities . They are being studied for the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This research will help scientists design new selective, effective, and safe anticancer agents .
生化分析
Biochemical Properties
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis and repair . Additionally, 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol has been shown to interact with tyrosine kinases, which are involved in cell signaling pathways that regulate cell division and proliferation .
Cellular Effects
The effects of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth . Furthermore, 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts DNA synthesis and repair, ultimately causing cell death. Additionally, 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol can inhibit tyrosine kinases by binding to their ATP-binding sites, preventing their activation and subsequent signaling . This inhibition affects various downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
In animal models, the effects of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol vary with different dosages. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization can affect the compound’s activity and function, as well as its overall therapeutic potential.
Subcellular Localization
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s efficacy by concentrating its activity in specific cellular compartments, thereby increasing its therapeutic potential.
属性
IUPAC Name |
7-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)10-8(13)11-7(5)12/h2-3H,1H3,(H2,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMFMRMWLWUMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631537 | |
| Record name | 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-35-1 | |
| Record name | 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B3051711.png)
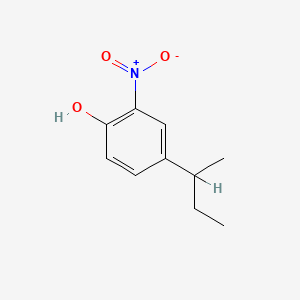

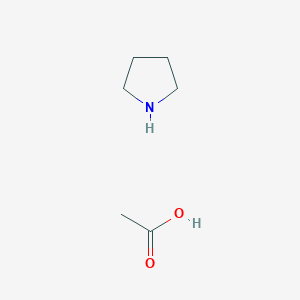
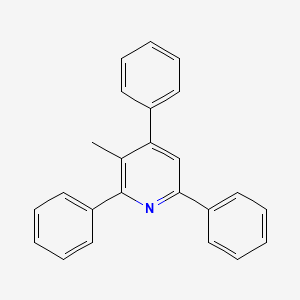
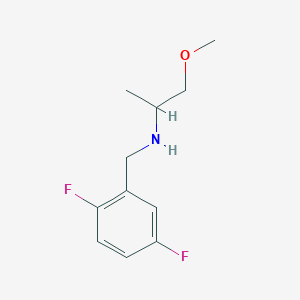

![(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine](/img/structure/B3051722.png)
